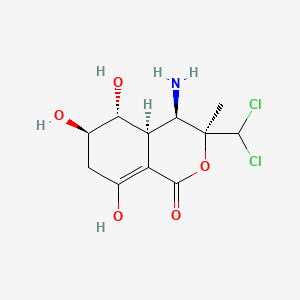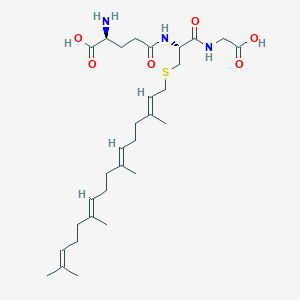
10-Chloroestra-1,4-diene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloroestra-1,4-diene-3,17-dione is a synthetic steroid compound known for its role as an estrogen receptor α (ERα) agonist and an aromatase inhibitor . It has a molecular formula of C18H21ClO2 and a molecular weight of 304.8 g/mol . This compound is primarily used in scientific research to study estrogen receptor activity and aromatase inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloroestra-1,4-diene-3,17-dione typically involves the chlorination of estra-1,4-diene-3,17-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 10th position . The reaction mixture is heated at 80°C to achieve the desired product in a shorter reaction time .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process likely involves large-scale chlorination reactions under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 10-Chloroestra-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and carbonyl groups.
Substitution: The chlorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds .
Scientific Research Applications
10-Chloroestra-1,4-diene-3,17-dione has several scientific research applications:
Mechanism of Action
10-Chloroestra-1,4-diene-3,17-dione exerts its effects by binding to estrogen receptor α (ERα), leading to the activation of estrogen-responsive genes . It also inhibits the enzyme aromatase, which is responsible for the conversion of androgens to estrogens . This dual action makes it a valuable tool for studying estrogen receptor signaling pathways and the regulation of estrogen synthesis .
Comparison with Similar Compounds
10-Fluoroestra-1,4-diene-3,17-dione: Another halogenated derivative with similar estrogen receptor agonist and aromatase inhibitor properties.
Estradiol: A natural estrogen with high affinity for estrogen receptors but lacking aromatase inhibitory activity.
Tamoxifen: A selective estrogen receptor modulator (SERM) used in breast cancer treatment, which acts as an antagonist in breast tissue but an agonist in other tissues.
Uniqueness: 10-Chloroestra-1,4-diene-3,17-dione is unique due to its combined estrogen receptor agonist and aromatase inhibitor activities . This dual functionality distinguishes it from other compounds that typically possess only one of these properties .
Properties
Molecular Formula |
C18H21ClO2 |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
(8S,9S,10S,13S,14S)-10-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H21ClO2/c1-17-8-7-15-13(14(17)4-5-16(17)21)3-2-11-10-12(20)6-9-18(11,15)19/h6,9-10,13-15H,2-5,7-8H2,1H3/t13-,14-,15-,17-,18+/m0/s1 |
InChI Key |
DMUVDGYKPICJEM-FTAMUGHTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34Cl |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2E)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate](/img/structure/B10860679.png)







![4-[[3-[3-(5-bromofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10860740.png)


![methyl (Z)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B10860764.png)
